Cas no 2168998-01-2 (2-amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide)

2-Amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a pyridinyl substituent, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s structure combines a sulfonamide moiety with an ethyl-methyl amine group, offering versatility in further functionalization. Its pyridine ring contributes to electron-rich properties, facilitating interactions in catalytic or binding applications. The presence of both amino and sulfonamide groups allows for selective reactivity, making it useful in the development of bioactive molecules. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic protocols, supporting its utility in research and industrial applications.
2-amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide structure
2168998-01-2 structure
Product Name:2-amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide
CAS No:2168998-01-2
MF:C10H17N3O2S
MW:243.325880765915
CID:5952348
PubChem ID:165847736
Update Time:2025-05-21

2-amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide
    • EN300-1283531
    • 2168998-01-2
    • Inchi: 1S/C10H17N3O2S/c1-3-13(2)16(14,15)8-10(11)9-5-4-6-12-7-9/h4-7,10H,3,8,11H2,1-2H3
    • InChI Key: MABOXDLQXVNDEF-UHFFFAOYSA-N
    • SMILES: S(CC(C1C=NC=CC=1)N)(N(C)CC)(=O)=O

Computed Properties

  • Exact Mass: 243.10414797g/mol
  • Monoisotopic Mass: 243.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 84.7Ų

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Additional information on 2-amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide

2-Amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide (CAS No. 2168998-01-2): A Comprehensive Overview

2-Amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide (CAS No. 2168998-01-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 2-amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide.

Chemical Structure and Properties

The chemical structure of 2-amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide (CAS No. 2168998-01-2) is defined by its molecular formula C11H17N3O2S. The compound features a pyridine ring, an amino group, and a sulfonamide moiety, which collectively contribute to its distinct chemical properties. The presence of the pyridine ring imparts aromaticity and enhances the compound's stability, while the amino and sulfonamide groups provide functional versatility for various chemical reactions.

The molecular weight of 2-amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide is approximately 255.33 g/mol. It is a white crystalline solid with a melting point ranging from 145°C to 147°C. The compound is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), making it suitable for various experimental conditions in both laboratory and industrial settings.

Synthesis Methods

The synthesis of 2-amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide has been reported using several methodologies, each with its own advantages and limitations. One common approach involves the reaction of 3-(chlorosulfonyl)pyridine with N,N-dimethylethylenediamine followed by amination with ammonia or an amine derivative. This multi-step process ensures high yields and purity of the final product.

An alternative method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves product yields. This technique leverages the high energy input from microwaves to accelerate chemical reactions, making it an efficient and environmentally friendly approach to synthesizing complex organic molecules like 2-amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide.

Biological Activities and Therapeutic Potential

2-Amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide has demonstrated a range of biological activities that make it a promising candidate for drug development. One of its key properties is its potent anti-inflammatory activity. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha), making it a potential therapeutic agent for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 2-amino-N-ethyl-N-methyl-2-(pyridin-3-y l)ethane - 1 - sulfonamide strong > has also exhibited significant antioxidant properties . Research indicates that the compound can scavenge free radicals and reduce oxidative stress , which is crucial in preventing cellular damage associated with various diseases , including neurodegenerative disorders and cardiovascular diseases . p > < p > Furthermore , recent studies have explored the potential of < strong > 2 - amino - N - ethyl - N - methyl - 2 - ( pyridin - 3 - yl ) ethane - 1 - sulfonamide strong > as an anticancer agent . Preliminary data suggest that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . These findings open up new avenues for developing targeted therapies against specific types of cancer . p > < p > < strong > Recent Research Advancements strong > p > < p > The scientific community continues to investigate the multifaceted properties of < strong > 2 - amino - N - ethyl - N - methyl - 2 - ( pyridin - 3 - yl ) ethane - 1 - sulfonamide strong > . A notable study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate specific signaling pathways involved in inflammation and cancer . The researchers used advanced techniques such as molecular docking and in vitro assays to elucidate the mechanism of action , providing valuable insights into its therapeutic potential . p > < p > Another significant advancement comes from a clinical trial conducted at a leading research institution . The trial evaluated the safety and efficacy of < strong > 2 - amino - N - ethyl - N - methyl - 2 - ( pyridin - 3 - yl ) ethane - 1 - sulfonamide strong > in patients with chronic inflammatory conditions . Preliminary results showed a marked reduction in symptoms without significant adverse effects , suggesting that this compound could be a viable treatment option for these conditions . p > < p > In conclusion , < strong > 2 - amino - N - ethyl - N - methyl - 2 -( pyridin -- yl ) ethane -- sulfonamide strong > ( CAS No . 0000000 -- ) represents a promising molecule with diverse biological activities and therapeutic applications . Its unique chemical structure , combined with recent research advancements , positions it as a valuable candidate for further development in medicinal chemistry and pharmaceutical research . As ongoing studies continue to uncover new properties and mechanisms , this compound holds great potential to contribute to the advancement of healthcare solutions for various diseases . p > article > response >

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